molecular formula C25H31N3O8 B556968 Z-Lys(Boc)-ONp CAS No. 2212-69-3

Z-Lys(Boc)-ONp

Cat. No. B556968
CAS RN: 2212-69-3
M. Wt: 501.5 g/mol
InChI Key: XBMRVOHLFIZDDV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Lys(Boc)-ONp is a compound used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .


Synthesis Analysis

The synthesis of Z-Lys(Boc)-ONp involves solution phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of Z-Lys(Boc)-ONp is C20H30N2O6 . The molecular weight is 394.5 g/mol . The IUPAC name is methyl (2 S )-6- [ (2-methylpropan-2-yl)oxycarbonylamino]-2- (phenylmethoxycarbonylamino)hexanoate .


Physical And Chemical Properties Analysis

Z-Lys(Boc)-ONp is a white crystal . It has a melting point of 63-70°C, a boiling point of 587.0±50.0 °C (Predicted), and a density of 1.176±0.06 g/cm3 (Predicted) .

Scientific Research Applications

  • Histone Deacetylases (HDACs) Assaying : Z-Lys(Boc)-ONp derivatives, specifically Z-MAL, have been used as nonradioactive substrates for HDACs. Z-MAL shows an increased rate of conversion by class I, II, and III HDACs, aiding in shorter assay times for inhibitor screening across different deacetylase activities (Heltweg, Dequiedt, Verdin, & Jung, 2003).

  • Peptide Synthesis : ZLys(Boc) is valuable for peptide synthesis, particularly in the industrial production of certain peptide drugs. Its derivative, Fmoc-Lys(Boc), is commonly used in laboratory synthesis of peptides (Wiejak, Masiukiewicz, & Rzeszotarska, 1999).

  • Protease-Catalyzed Oligomerization : Ne-protected monomers of l-lysine, including those with Boc or Z groups, have been used in protease-catalyzed oligomerization to produce higher chain length oligopeptides. The protective groups like Boc and Z influence the enzyme kinetics and binding constants, impacting the oligomerization process (Qin, Xie, Tian, Ali, Shirke, & Gross, 2014).

  • Investigating Zymogen Catalysis : Z-Lys(Boc)-ONp derivatives have been used to study the catalytic mechanism of zymogens like trypsinogen and chymotrypsinogen. They provide insights into the distortion and effectiveness of the catalytic sites in these zymogens (Lonsdale-Eccles, Neurath, & Walsh, 1978).

  • Low Molecular Weight Gelator (LMWG) in Organogels : Z-Lys(Boc)-ONp derivatives, specifically Boc-L-Phe-L-Lys(Z)-OMe, have been shown to act as efficient LMWGs for various solvents, forming coiled fibres and demonstrating self-healing and thermal chiroptical switching behaviour (Afrasiabi & Kraatz, 2013).

  • Production of Protected Tripeptides : In the synthesis of Z-Phe-D-Trp-Lys(ε-Boc)OH, a protected tripeptide used in making synthetic analogs of somatostatin, Z-Lys(Boc)-ONp derivatives are utilized (Balaev, Osipov, & Fedorov, 2014).

  • Controlled Genome Editing : Z-Lys(Boc)-ONp derivatives have been used in developing controlled Cas9-mediated mammalian genome editing. This application leverages the lysine derivative Lys(Boc) to express Cas9 in an active form only after exposure to BOC, allowing for precise spatiotemporal gene editing (Suzuki, Asami, Patel, Luk, Tsai, & Perry, 2018).

Safety And Hazards

When handling Z-Lys(Boc)-ONp, it is recommended to use in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to avoid breathing mist, gas or vapours, and to use personal protective equipment .

Relevant Papers There are not many papers available that discuss Z-Lys(Boc)-ONp in detail .

properties

IUPAC Name

(4-nitrophenyl) (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMRVOHLFIZDDV-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys(Boc)-ONp

CAS RN

2212-69-3
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Lys(Boc)-ONp
Reactant of Route 2
Reactant of Route 2
Z-Lys(Boc)-ONp
Reactant of Route 3
Reactant of Route 3
Z-Lys(Boc)-ONp
Reactant of Route 4
Reactant of Route 4
Z-Lys(Boc)-ONp
Reactant of Route 5
Reactant of Route 5
Z-Lys(Boc)-ONp
Reactant of Route 6
Reactant of Route 6
Z-Lys(Boc)-ONp

Citations

For This Compound
18
Citations
홍남주, 박영애, 손기남 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
Carboxypeptidase-B (CPB) is involved in the biosynthesis of numerous peptide hormones and neurotransmitters. CPB catalyzes hydrolysis of the basic amino acids from the C-terminal …
Number of citations: 3 koreascience.kr
G MARET, D BLANOT, M WELTI… - … Journal of Peptide …, 1987 - Wiley Online Library
Classical methods of peptide synthesis in solution were used for the preparation of the two tetrapeptides alanyl‐lysyl‐arginyl‐tyrosine and acetyl‐alanyl‐lysyl‐arginyl‐tyrosine‐(N‐…
Number of citations: 4 onlinelibrary.wiley.com
HA van der Schee, GI Tesser - Colloid and Polymer Science, 1983 - Springer
For investigations of adsorption of polymers onto surfaces, lysine oligomers of defined lengths were synthesized using standard methods of peptide chemistry. By repeated coupling of …
Number of citations: 1 link.springer.com
VM TITOV, EA MESHCHERYAKOVA… - … Journal of Peptide …, 1995 - Wiley Online Library
The conjugates of a muramyl dipeptide analog GMDP (N‐acetylglucosaminyl β1→4 N‐acetylmuramyl‐L‐alanyl‐D‐isoglutamine) and tuftsin (Thr‐Lys‐Pro‐Arg) were synthesized from …
Number of citations: 15 onlinelibrary.wiley.com
DP KELLY, POL MACK, RF MARTIN… - … Journal of Peptide …, 1985 - Wiley Online Library
A novel diacridine has been prepared in which two acridines are linked by a flexible peptide chain composed of γ‐aminobutyric acid, tyrosine, lysine and glycine. Synthesis of N‐(9‐…
Number of citations: 11 onlinelibrary.wiley.com
S Szabó, R Khlafulla, S Szarvas, M Almás, L Ladányi… - Chromatographia, 2000 - Springer
Indirect chiral separation methods based on enantiomeric derivatizations were developed in order to monitor optical purity of uncoded amino acids and a new series of amino acid …
Number of citations: 13 link.springer.com
F MARCHIORI, G BORIN, G Chessa, G CAVAGGION… - 1983 - degruyter.com
The synthesis of the dodecapeptide [sequence (20-31)] representing the hypothetical calcium binding site I of calmodulin by classical methods in solution is described. The interaction of …
Number of citations: 14 www.degruyter.com
G Gallagher Jr, PG Lavanchy, JW Wilson… - Journal of medicinal …, 1985 - ACS Publications
IV, iV-di-n-propyldopamine. 4 We have continued our investigations of the indolones with the objective of iden-tifying active and selective nonphenolic prejunctional agonists for use in …
Number of citations: 95 pubs.acs.org
MP Audousset-Puech, C Jarrousse… - Journal of medicinal …, 1985 - ACS Publications
The synthesis of Lys-Arg-Asn-Lys-Asn-Asn-De-Ala representing the C-terminal octapeptide of oxyntomodulin isolated from pig intestine is described. Its structure was confirmed by its …
Number of citations: 16 pubs.acs.org
TF Gabriel, J Michalewsky, J Meienhofer - Journal of Chromatography A, 1976 - Elsevier
A variety of protected synthetic peptides were purified by high-performance liquid chromatography on pre-packed silica gel columns. The compounds varied in protecting groups, amino …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.